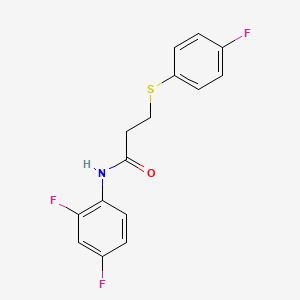

N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSXAVZNCNSDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorothiophenol in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the amide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: Halogenation or nitration reactions on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Bromine, nitric acid

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Applications

2.1 Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit potent antimicrobial properties. For instance, derivatives containing 2,4-difluoro substitutions have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In particular, compounds with thiol groups have demonstrated enhanced antibacterial efficacy, suggesting that N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide could be developed as an antimicrobial agent .

2.2 Anti-inflammatory Potential

The compound may also have anti-inflammatory properties. Studies on related compounds have highlighted their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By modulating these pathways, this compound could serve as a dual-action agent targeting both fatty acid amide hydrolase (FAAH) and COX-2, potentially offering therapeutic benefits in pain management .

2.3 Cancer Research

The structural characteristics of this compound suggest potential applications in oncology. Similar fluorinated compounds have been evaluated for their cytotoxic effects against various cancer cell lines, indicating that this compound might possess anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor growth .

Agricultural Applications

3.1 Herbicidal Properties

There is growing interest in the use of fluorinated compounds as herbicides due to their selective toxicity towards certain plant species. The compound's thioether linkage may enhance its efficacy in disrupting metabolic processes in target weeds while minimizing damage to crops . Research into similar compounds has shown promising results in pre-emergence herbicide formulations.

3.2 Pest Control

The unique properties of this compound may extend to pest control applications. Compounds with similar structures have been explored for their insecticidal activities, suggesting potential utility in developing environmentally friendly pest management solutions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide, enabling comparative analysis of their properties and applications:

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

- Structure : Incorporates a thiazole ring and a furan group instead of the thioether linkage.

- Activity : Exhibits potent KPNB1 inhibition (IC₅₀ = 0.41 µM) and anticancer activity in cell-based assays.

- Comparison: The thiazole ring may enhance rigidity and π-π stacking interactions, improving target binding compared to the thioether in the target compound.

N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a)

- Structure : Features an oxadiazole ring and a sulfonylpiperidine group.

- Activity : Demonstrates LOX (lipoxygenase) inhibition, relevant in anti-inflammatory or anticancer contexts.

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Structure : Contains a tetrazole ring and a methoxyphenyl group.

- Activity : Tetrazole rings are bioisosteres for carboxylic acids, enhancing metabolic stability.

- Comparison : The tetrazole’s hydrogen-bonding capacity may improve target affinity, whereas the methoxy group could alter electronic properties compared to the target’s fluorinated thioether .

3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (P10)

- Structure : Includes a difluorocyclopropylmethylthio group and a thiazole-pyridine hybrid.

- Activity : Developed as a pesticidal agent, leveraging sulfur-based substituents for enhanced activity.

2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Structure : Features a hydroxyl group, nitro substituent, and trifluoromethyl group.

- Activity : Nitro groups often correlate with antibacterial or antiparasitic activity.

- Comparison : The hydroxyl and nitro groups increase hydrophilicity, contrasting with the target compound’s lipophilic fluorine-thioether system .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Fluorine Impact : Fluorine atoms in the target compound likely enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration or pesticidal applications.

- Thioether vs. Heterocycles : Thioethers (as in the target) balance lipophilicity and stability, whereas heterocycles (thiazole, oxadiazole) in analogs improve target binding but may complicate synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide and its structural analogs?

- Methodological Answer : A common approach involves coupling substituted phenylthiols with halogenated propanamide precursors. For example, Suzuki-Miyaura cross-coupling (using arylboronic acids) has been employed to introduce fluorophenyl groups into thioether-containing scaffolds . Key steps include:

- Activation of the carboxylic acid precursor (e.g., using HATU or EDCI).

- Reaction with 2,4-difluoroaniline to form the amide bond.

- Thioether formation via nucleophilic substitution with 4-fluorothiophenol under basic conditions.

- Purification via column chromatography or recrystallization (e.g., using methylethyl ketone/hexane mixtures) .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

- Methodological Answer :

- 1H/19F NMR : Characteristic signals include:

- Aromatic protons (δ 6.8–7.6 ppm) for difluorophenyl and fluorophenyl groups.

- Thioether-linked CH2 groups (δ ~3.2–3.8 ppm, split due to coupling with adjacent protons).

- Fluorine signals (19F NMR) at δ ~-110 to -120 ppm (C-F in aromatic rings) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C15H11F3NOS: 310.0521; experimental: 310.0523) .

Q. What in vitro biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Cell-based assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., prostate or breast cancer) due to structural similarity to androgen receptor antagonists .

- Enzyme inhibition : Screen against kinases (e.g., KPNB1) using fluorescence polarization assays, as fluorophenylthio-propanamides show inhibitory activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer :

- Case Study : Compare NMR data for analogs with varying substituents (e.g., nitro vs. cyano groups). For example:

- A nitro group at the para position (relative to the amide) deshields aromatic protons, shifting signals upfield by ~0.3 ppm compared to cyano-substituted analogs .

- Dynamic NMR : Use variable-temperature experiments to assess conformational flexibility (e.g., hindered rotation in thioether linkages) .

Q. What strategies optimize the synthetic yield of fluorinated propanamide derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation.

- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) improve Suzuki coupling efficiency for arylboronic acid incorporation .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during multi-step syntheses .

Q. How does the electronic nature of substituents influence biological activity in this scaffold?

- Methodological Answer :

- SAR Analysis :

- Electron-withdrawing groups (e.g., -CF3, -NO2) enhance binding to hydrophobic pockets in target proteins (e.g., androgen receptor).

- Fluorine atoms improve metabolic stability and membrane permeability .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent electronegativity with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.